Cypermethrin

Descripción general

Descripción

Cypermethrin is a synthetic pyrethroid used extensively as an insecticide in both agricultural and domestic settings. It is known for its effectiveness in controlling a wide range of pests, including those that infest crops, livestock, and household environments. This compound acts as a neurotoxin in insects, causing paralysis and death upon contact or ingestion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cypermethrin involves several key steps. Initially, sodium cyanide and a phase transfer catalyst are dissolved in water. Phenoxy-benzaldehyde is then added as a solvent and stirred at a temperature of 25°C to 35°C for 25 to 35 minutes. The temperature is subsequently reduced to 15°C to 17°C, and DV-acyl chloride is added. The mixture is then heated to 20°C, maintained until the desired concentration of this compound is achieved, and finally, the product is isolated by washing and vacuum distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often formulated with other ingredients to enhance its stability and effectiveness as an insecticide .

Análisis De Reacciones Químicas

Structural Isomerism and Reactivity

Cypermethrin contains three chiral centers, producing eight stereoisomers grouped into four cis- and four trans-diastereomers. The cis-isomers exhibit higher insecticidal activity due to their spatial configuration and binding efficiency to sodium channels .

| Isomer Type | Ratio in Technical Grade | Relative Potency | Environmental Stability |

|---|---|---|---|

| cis | 40–60% | High | Degrades faster in UV light |

| trans | 40–60% | Moderate | More persistent in soil |

Isomerization occurs under environmental stress, altering efficacy and persistence. For example, aerobic soil conditions shift the cis/trans ratio from 40:60 to 60:40 within 30 days .

Hydrolysis and Degradation Pathways

This compound hydrolyzes in aqueous environments, with reaction rates dependent on pH and temperature :

Hydrolysis Products

| Condition | Primary Metabolites | Half-Life (Days) |

|---|---|---|

| Alkaline (pH 9) | 3-Phenoxybenzaldehyde (3-PBA), DCVA | 1–3 |

| Acidic (pH 4) | 3-PBA, Dichlorovinyl acid (DCVA) | 7–14 |

| Neutral (pH 7) | Minimal degradation | >30 |

Hydrolysis follows first-order kinetics, with ester cleavage at the cyclopropane carboxylate bond as the rate-limiting step .

Photodegradation

UV exposure accelerates this compound degradation via two pathways:

-

Direct photolysis : Cleavage of the ester bond generates 3-PBA and DCVA derivatives.

-

Indirect oxidation : Reactive oxygen species (ROS) oxidize the dichlorovinyl group, forming chlorinated byproducts .

| Light Source | Degradation Efficiency (%) | Major Byproducts |

|---|---|---|

| UV-C (254 nm) | 98% in 12 hours | 3-PBA, CO₂ |

| Sunlight (UV-A/B) | 70% in 7 days | Chlorinated aldehydes |

Cis-isomers degrade 1.3–1.7× faster than trans-isomers under UV .

Mammalian Metabolism

This compound is metabolized by hepatic enzymes into polar conjugates:

-

Ester hydrolysis : this compound → 3-PBA + DCVA.

-

Oxidation : Cyano group → amide or carboxylic acid derivatives .

| Metabolite | Liver Concentration (mg/kg) | Kidney Concentration (mg/kg) |

|---|---|---|

| 3-PBA-Glutamate | 0.067 | 0.070 |

| 4-Hydroxy-3-PBA | 0.007 | 0.005 |

| Parent Compound | 0.010 | 0.001 |

Microbial Degradation

Co-cultures of Rhodococcus sp. and Comamonas sp. completely degrade 100 mg/L this compound within 24 hours via:

-

Esterase-mediated cleavage : this compound → 3-PBA.

-

3-PBA mineralization : 3-PBA → Protocatechuic acid → TCA cycle intermediates .

Soil and Sediment

This compound adsorbs strongly to organic matter (Koc = 100,000–130,000 L/kg), limiting leaching. Microbial degradation dominates, with DT₅₀ values:

| Soil Type | DT₅₀ (Days) |

|---|---|

| Aerobic | 14–28 |

| Anaerobic | 30–60 |

Aquatic Systems

Hydrolysis and photolysis reduce half-lives to 1–10 days in surface water, but sedimentation prolongs persistence in benthic zones .

Reaction with Antioxidant Systems

This compound induces oxidative stress in plants, altering enzymatic activity in Cicer arietinum (chickpea) :

| Parameter | 500 mg/L Exposure (1 hour) | 500 mg/L Exposure (3 hours) |

|---|---|---|

| SOD Activity | 2.5× increase | 1.8× increase |

| CAT Activity | 3.1× increase | 2.3× increase |

| MDA Concentration | 4.2× increase | 5.6× increase |

ROS scavenging mechanisms are overwhelmed at >200 mg/L, leading to lipid peroxidation .

Thermal Decomposition

At >200°C, this compound decomposes into toxic volatiles:

Aplicaciones Científicas De Investigación

Agricultural Applications

Cypermethrin is primarily utilized in agriculture for controlling ectoparasites and agricultural pests. Its application spans various crops and livestock, including:

- Crops : Effective against a range of insects such as aphids, caterpillars, and beetles. It is commonly used on cotton, vegetables, and fruit trees.

- Livestock : Used to manage ectoparasites in cattle, sheep, and poultry. Formulations include sprays, dips, and pour-on applications .

Table 1: Common Agricultural Uses of this compound

| Application Type | Target Organisms | Formulation Types |

|---|---|---|

| Crop Protection | Aphids, caterpillars, beetles | Sprays, granules |

| Livestock Treatment | Ectoparasites (ticks, mites) | Dips, pour-ons |

Veterinary Uses

In veterinary medicine, this compound is employed to control external parasites in animals. It has been effective against lice and fleas in companion animals and livestock. The compound is also being investigated for its potential to control sea-lice infestations in aquaculture .

Neurotoxicology Research

This compound has gained attention as a model compound in neurotoxicology studies due to its ability to cross the blood-brain barrier and induce neurotoxic effects. Research indicates that this compound can lead to:

- Neurotoxicity : It affects sodium channels in neurons, leading to hyper-excitation of the central nervous system .

- Motor Deficits : Chronic exposure results in motor deficits and changes in neurotransmitter levels .

- DNA Damage : Studies have shown that this compound induces DNA damage and genotoxicity in various organisms, including human lymphocytes .

Table 2: Neurotoxic Effects of this compound

| Study Focus | Findings |

|---|---|

| Neurotoxicity | Induces hyper-excitation of CNS |

| Motor Deficits | Significant motor deficits observed |

| DNA Damage | Induces micronuclei formation in lymphocytes |

Environmental Impact

This compound poses risks to non-target organisms, particularly aquatic life. Its application can lead to contamination of surface waters, impacting biodiversity:

- Aquatic Toxicity : Studies indicate that this compound is toxic to various aquatic organisms at concentrations as low as 1 µg/L. Chronic exposure can cause significant mortality and genotoxic effects .

- Biodegradation : Research into microbial degradation reveals that certain fungi can degrade this compound effectively, presenting a potential bioremediation strategy .

Table 3: Environmental Effects of this compound

| Effect Type | Impact Description |

|---|---|

| Aquatic Toxicity | Toxic to fish and amphibians |

| Genotoxicity | Induces nuclear abnormalities |

| Biodegradation Potential | Certain fungi can degrade this compound |

Case Studies

Several case studies highlight the implications of this compound usage:

- Case Study 1 : A study on Wistar rats demonstrated dose-dependent neurotoxic effects with significant alterations in hematological parameters after this compound exposure .

- Case Study 2 : Research on aquatic organisms revealed genotoxic effects linked to environmental concentrations of this compound, emphasizing the need for careful management practices to mitigate ecological risks .

Mecanismo De Acción

Cypermethrin acts as a neurotoxin by targeting the sodium channels in the nerve cells of insects. It prevents the closure of these channels, leading to continuous nerve impulses, paralysis, and eventually death. This mechanism is similar to that of other pyrethroids and organochlorines .

Comparación Con Compuestos Similares

Similar Compounds

- Permethrin

- Deltamethrin

- Alpha-cypermethrin

- Zeta-cypermethrin

Uniqueness

Cypermethrin is unique due to its high efficacy at low concentrations and its relatively low toxicity to mammals compared to other insecticides. It also has a longer residual effect, making it suitable for both agricultural and domestic use .

Actividad Biológica

Cypermethrin is a synthetic pyrethroid insecticide widely used for pest control in agricultural and residential settings. Its biological activity primarily revolves around its neurotoxic effects on insects and potential impacts on non-target organisms, including humans. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound functions by disrupting the normal functioning of voltage-gated sodium channels (VGSCs) in neuronal membranes. The binding of this compound to these channels prolongs their opening, leading to increased sodium ion influx and hyperexcitability of the nervous system in insects. This mechanism is crucial for its insecticidal properties but raises concerns regarding its effects on non-target species, including mammals.

Key Mechanisms:

- Voltage-Gated Sodium Channels : this compound binds to VGSCs, causing prolonged channel opening and hyperexcitability in neurons, which can lead to paralysis and death in insects .

- GABAergic System Interaction : this compound has been shown to antagonize GABA receptors, decreasing GABA levels in the brain and contributing to neurotoxicity .

- Genotoxic Effects : Exposure to this compound can induce DNA damage and mutations, particularly at higher concentrations. Studies have shown that it can lead to micronuclei formation in human lymphocytes .

Toxicological Effects

The toxicological profile of this compound varies based on exposure levels and duration. Research indicates that while this compound exhibits low acute toxicity in mammals compared to insects, chronic exposure can lead to significant health concerns.

Summary of Toxicological Findings:

- Neurotoxicity : this compound exposure has been associated with motor deficits and neurotoxicity in animal models, particularly Wistar rats. Significant alterations were observed in body weight, hematological parameters, and brain histology after subacute exposure .

- Immune System Impact : Studies suggest that this compound may not significantly suppress immune function but can alter hematological parameters such as red blood cell counts and hemoglobin levels .

- Case Studies on Human Poisoning : A recent study highlighted the clinical outcomes of patients exposed to this compound, revealing symptoms such as respiratory failure and elevated inflammatory markers. Notably, the mortality rate was lower for this compound compared to chlorpyrifos when both were involved in poisoning cases .

Case Study 1: Neurotoxic Effects in Rats

A study conducted on Wistar rats administered this compound at doses of 60, 150, and 300 mg/kg for 28 days showed significant dose-dependent effects on body weight and hematological parameters. Histological examinations revealed neuronal damage characterized by ischemia and pyknosis .

| Dose (mg/kg) | Initial Body Weight (g) | Final Body Weight (g) | RBC Count (10^6/µL) | Hemoglobin (g/dL) |

|---|---|---|---|---|

| Control | 200 | 250 | 6.5 | 15.0 |

| 60 | 200 | 240 | 6.0 | 14.5 |

| 150 | 200 | 230 | 5.5 | 13.0 |

| 300 | 200 | 220 | 4.0 | 10.5 |

Case Study 2: Human Poisoning Incidents

A retrospective analysis of poisoning cases involving this compound revealed that patients exhibited a variety of symptoms, with acute respiratory failure being a significant concern. The study included data from 121 patients treated for pesticide poisoning .

| Study Year | Sample Size | Pesticide Involved | Acute Respiratory Failure Rate (%) | Mortality Rate (%) |

|---|---|---|---|---|

| Current | 121 | Chlorpyrifos & this compound | Chlorpyrifos: 48.8; this compound: 11.1 | Chlorpyrifos: 17.1; this compound: 3.7 |

| Previous | Varies | This compound | Varies | Varies |

Propiedades

Número CAS |

67375-30-8 |

|---|---|

Fórmula molecular |

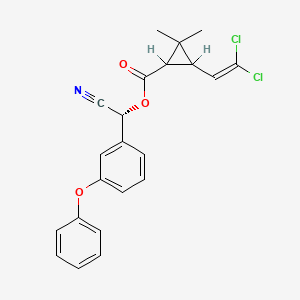

C22H19Cl2NO3 |

Peso molecular |

416.3 g/mol |

Nombre IUPAC |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |

Clave InChI |

KAATUXNTWXVJKI-WSTZPKSXSA-N |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES isomérico |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES canónico |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Apariencia |

Solid powder |

Punto de ebullición |

200 °C @ 0.07 mm Hg |

Color/Form |

Viscous yellowish brown semisolid mass. Colorless crystals |

Densidad |

1.28 g/ml @ 20 °C |

melting_point |

78-81 °C |

Key on ui other cas no. |

67375-30-8 65731-84-2 72204-44-5 |

Descripción física |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |

Pictogramas |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |

Solubilidad |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |

Densidad de vapor |

1.25 |

Presión de vapor |

0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Cypermethrin and what are its downstream effects?

A1: this compound, a type II synthetic pyrethroid pesticide [, , , ], primarily targets the voltage-dependent sodium channels in insects [, ]. It binds to these channels, prolonging their opening, leading to hyper-excitation of the nervous system, paralysis, and ultimately death [].

Q2: Does this compound interact with other ion channels besides sodium channels?

A2: Yes, research suggests that this compound also interacts with chloride, voltage-gated calcium and potassium channels, although to a lesser extent []. This modulation can contribute to its overall neurotoxic effects.

Q3: How does this compound exposure affect neurotransmitter levels?

A3: Studies demonstrate that this compound can modulate the levels of key neurotransmitters like gamma-aminobutyric acid (GABA) and dopamine []. This disruption can further contribute to its neurotoxic effects and potentially contribute to nigrostriatal dopaminergic neurodegeneration.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol.

Q5: Is there information available about this compound's material compatibility and stability under various conditions?

A5: The provided research focuses primarily on this compound's biological effects. Information on its material compatibility and stability under different environmental conditions is limited in these papers.

Q6: Can this compound be broken down in the environment?

A6: Yes, this compound can be biodegraded by microorganisms in the soil [, , , ]. Studies have shown that Pseudomonas aeruginosa strains can effectively degrade this compound [, , ].

Q7: Does this compound pose risks to non-target organisms?

A7: Yes, while effective against target insects, this compound exhibits toxicity to non-target organisms, including fish [, , , ], aquatic invertebrates [], and potentially mammals [, , ].

Q8: How do trace metals in soil affect this compound degradation?

A8: Research indicates that the presence of trace metals like Cu²⁺, Zn²⁺, Cd²⁺, and Fe²⁺ in soil can influence the photodegradation rate of this compound []. Some metals may enhance degradation, while others might inhibit it.

Q9: What are the toxicological effects of this compound on mammals?

A9: Studies on rats show that this compound can induce oxidative stress and negatively impact the reproductive system [, , , ], liver, kidneys [], and potentially induce neurotoxicity [].

Q10: Have insects developed resistance to this compound?

A11: Yes, resistance to this compound has been reported in various insect species, including the housefly (Musca domestica) [] and the whitefly (Bemisia tabaci) [].

Q11: What are the mechanisms behind this compound resistance?

A12: Resistance mechanisms can involve metabolic detoxification, target site insensitivity (kdr mutations), or a combination of both [, ]. In whiteflies, the kdr mutation is a major contributor to this compound resistance [].

Q12: Can cross-resistance to other insecticides occur with this compound resistance?

A13: Yes, cross-resistance, particularly to other pyrethroids, is possible. For instance, houseflies selected for this compound resistance showed moderate cross-resistance to bifenthrin, deltamethrin, and cyfluthrin [].

Q13: What analytical methods are used to study this compound?

A14: Common techniques used to analyze this compound and its residues include high-performance liquid chromatography (HPLC) [], gas chromatography-mass spectrometry (GC-MS) [], and stable carbon isotope analysis (CSIA) [, ].

Q14: Can stable carbon isotope ratios help differentiate the source of this compound?

A15: Yes, CSIA can be used to determine the origin of this compound, even in complex mixtures like plant extracts []. This technique can differentiate between synthetic and naturally occurring sources.

Q15: Are there alternative control methods for pests that can replace or reduce the use of this compound?

A16: Yes, integrated pest management (IPM) strategies, which combine various control methods like biological control, cultural practices, and less toxic pesticides, can be effective alternatives [, ].

Q16: Are there other insecticides that are effective against this compound-resistant pests?

A17: Several other insecticides, including chlorantraniliprole and indoxacarb, have shown effectiveness against this compound-resistant sugarcane borers [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.